Tributylstannanylium;trifluoromethanesulfonate

Catalog No.
S802550
CAS No.
68725-14-4
M.F
C13H27F3O3SSn
M. Wt
439.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylstannanylium;trifluoromethanesulfonate

CAS Number

68725-14-4

Product Name

Tributylstannanylium;trifluoromethanesulfonate

IUPAC Name

tributylstannanylium;trifluoromethanesulfonate

Molecular Formula

C13H27F3O3SSn

Molecular Weight

439.1 g/mol

InChI

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1

InChI Key

LIQOILBASIAIQC-UHFFFAOYSA-M

SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]

Use in Organotin Reagents

Use in Ion-Pair Chromatography

Use in Perovskite Solar Cells

Use in Esterification Catalyst

Use in Acylation Reactions

Use in Trifluoromethylsulfinylation and Trifluoromethylsulfonylation Reactions

Use in Analysis of Ionic Liquids

TBT triflate is synthesized from tributyltin chloride (TBTCl) and trifluoromethanesulfonic acid (TfOH) []. It has gained significance in scientific research due to its unique properties:

  • Lewis Acid: TBT triflate acts as a strong Lewis acid due to the empty p-orbital on the tin atom. This property makes it a versatile catalyst for various organic reactions [].
  • High Thermal Stability: The triflate counterion (CF3SO3⁻) contributes to the compound's high thermal stability, allowing its use in reactions at elevated temperatures.

Molecular Structure Analysis

The tributylstannanylium cation (TBT⁺) in TBT triflate has a four-coordinate tin atom bonded to three n-butyl groups (C₄H₉) and one vacant p-orbital. The trifluoromethanesulfonate anion (CF3SO3⁻) is a large, non-coordinating anion, contributing to the Lewis acidic character of the cation [].

Key Features:

  • Sn(IV) center with vacant p-orbital for Lewis acid behavior
  • Bulky n-butyl groups reducing steric hindrance around the tin center
  • Non-coordinating triflate counterion enhancing Lewis acidity

Notable Aspects:

  • The combination of a strong Lewis acid center and bulky substituents allows TBT triflate to activate a wide range of substrates in organic reactions [].

Chemical Reactions Analysis

Synthesis:

TBT triflate can be synthesized by the reaction of TBTCl with TfOH:

Sn(C₄H₉)₃Cl + TfOH → Sn(C₄H₉)₃OTf + HCl (Eq. 1) []

Lewis Acid Catalysis:

TBT triflate acts as a Lewis acid catalyst in various organic reactions, including:

  • Friedel-Crafts acylation and alkylation []
  • Diels-Alder reactions
  • Aldol condensations

These reactions typically involve the Lewis acid activating a carbonyl group (C=O) or imine (C=N) bond, making it more susceptible to nucleophilic attack.

Decomposition:

Under strong acidic or basic conditions, TBT triflate can decompose to liberate tributyltin (TBT) cation and trifluoromethanesulfonic acid.

Physical and Chemical Properties

  • Melting Point: 54-56 °C []
  • Boiling Point: Decomposes above 100 °C []
  • Solubility: Soluble in most organic solvents, insoluble in water []
  • Stability: Stable under ambient conditions, decomposes under strong acid/base []

Mechanism of Action (Catalysis)

TBT triflate acts as a Lewis acid catalyst by accepting a lone pair of electrons from a Lewis base substrate. This activation process weakens specific bonds in the substrate molecule, making it more reactive towards nucleophiles. The Lewis acid then regenerates by releasing the activated substrate and accepting another Lewis base.

For example, in Friedel-Crafts acylation, TBT triflate activates an acyl chloride (R-C=O-Cl) by accepting a lone pair from the carbonyl oxygen. This weakens the C-Cl bond, making it susceptible to attack by an aromatic ring (ArH), leading to acylated product (ArCOR) [].

TBT triflate is a suspected endocrine disruptor and may exhibit similar toxicity as other organotin compounds.

  • Skin and Eye Irritant: Can cause irritation upon contact with skin and eyes [].
  • Environmental Concerns: Organotin compounds are known to be toxic to aquatic organisms. Proper disposal procedures should be followed.

Dates

Modify: 2023-08-15

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